N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, a benzodiazole core, and a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions One common method includes the condensation of 4-(dimethylamino)benzaldehyde with o-phenylenediamine to form the benzodiazole coreThe reaction conditions often require the use of solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) and catalysts such as copper(II) salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The reactions are typically conducted under controlled conditions, such as ambient temperature and pressure, to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce amine derivatives.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the benzodiazole core can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)BENZOIC ACID: This compound shares the dimethylamino group but has a different core structure.
DICHLOROANILINE: An aniline derivative with chlorine substituents, used in the production of dyes and herbicides.
METHYLAMINOQUINOLINES: These compounds have a quinoline core and are used in medicinal chemistry.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-phenylbenzimidazol-5-amine |
InChI |
InChI=1S/C22H22N4/c1-25(2)19-11-8-17(9-12-19)15-23-18-10-13-22-21(14-18)24-16-26(22)20-6-4-3-5-7-20/h3-14,16,23H,15H2,1-2H3 |
InChI Key |
UQOPUGXBYMSITD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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